REACTION_CXSMILES
|
[C:1]([N@@:20]1[CH2:22][CH:21]1[C:23]([O:25][CH3:26])=[O:24])(C1C=CC=CC=1)(C1C=CC=CC=1)[C:2]1C=CC=CC=1.C(O)(C(F)(F)F)=[O:28].CCN(CC)CC.C(Cl)(C)=O>CO.C(Cl)(Cl)Cl>[C:1]([N@@:20]1[CH2:22][CH:21]1[C:23]([O:25][CH3:26])=[O:24])(=[O:28])[CH3:2] |f:4.5|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)[N@]1C(C1)C(=O)OC
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CO.C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
15.15 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 0° C. (2 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The product was dissolved in CH2Cl2 (120 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The solution was stirred at 0° C. (1 h)
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaHCO3 (100 mL) and saturated aqueous brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by column chromatography (SiO2; 1/1 EtOAc/hexanes)
|
Type
|
CUSTOM
|
Details
|
crystallized (cold hexanes)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[N@]1C(C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.46 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([N@@:20]1[CH2:22][CH:21]1[C:23]([O:25][CH3:26])=[O:24])(C1C=CC=CC=1)(C1C=CC=CC=1)[C:2]1C=CC=CC=1.C(O)(C(F)(F)F)=[O:28].CCN(CC)CC.C(Cl)(C)=O>CO.C(Cl)(Cl)Cl>[C:1]([N@@:20]1[CH2:22][CH:21]1[C:23]([O:25][CH3:26])=[O:24])(=[O:28])[CH3:2] |f:4.5|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)[N@]1C(C1)C(=O)OC
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CO.C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
15.15 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 0° C. (2 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The product was dissolved in CH2Cl2 (120 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The solution was stirred at 0° C. (1 h)
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaHCO3 (100 mL) and saturated aqueous brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by column chromatography (SiO2; 1/1 EtOAc/hexanes)
|
Type
|
CUSTOM
|
Details
|
crystallized (cold hexanes)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[N@]1C(C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.46 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |